4-Hydroxy-1,3-benzenedisulfonic Acid Disodium
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-benzenedisulfonic Acid Disodium typically involves the sulfonation of hydroquinone. The reaction is carried out under controlled conditions to ensure the formation of the desired disulfonic acid derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, often using sulfuric acid or oleum as sulfonating agents. The reaction is conducted at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-benzenedisulfonic Acid Disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Sulfonation reactions typically use sulfuric acid or oleum.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various sulfonated aromatic compounds.
Scientific Research Applications
4-Hydroxy-1,3-benzenedisulfonic Acid Disodium has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges superoxide anions, thereby reducing oxidative stress in biological systems. The molecular targets include reactive oxygen species (ROS), and the pathways involved are those related to oxidative stress and antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic Acid Disodium: Structurally similar and shares similar antioxidant properties.
Sodium Benzene-1,3-disulfonate: Another sulfonated aromatic compound used in similar applications.
Pyrocatechol Violet: A related compound used as a colorimetric reagent.
Uniqueness
4-Hydroxy-1,3-benzenedisulfonic Acid Disodium is unique due to its dual hydroxyl and disulfonic acid groups, which confer both antioxidant properties and the ability to form stable complexes with metals. This makes it particularly useful in both biological and industrial applications .
Properties
Molecular Formula |
C6H4Na2O7S2 |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
disodium;4-hydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O7S2.2Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;;/h1-3,7H,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
NGUUTWLPISUTEZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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